molecular formula C20H22N4O B4600549 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea

Cat. No.: B4600549
M. Wt: 334.4 g/mol
InChI Key: HVAYTINOOHQCOC-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-phenylurea is a synthetic organic compound belonging to the class of urea derivatives It is characterized by the presence of a pyrazole ring substituted with methyl groups and a phenylurea moiety

Scientific Research Applications

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-phenylurea has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.

    Materials Science: It has been investigated for its potential use in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: The compound has been used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It has been explored for use in the synthesis of other valuable chemical intermediates and as a catalyst in certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-phenylurea typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring is synthesized through the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution with 4-methylbenzyl group: The pyrazole intermediate is then alkylated with 4-methylbenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 4-methylbenzyl group.

    Formation of the phenylurea moiety: The final step involves the reaction of the substituted pyrazole with phenyl isocyanate to form the desired urea derivative. This reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-phenylurea follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylurea moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new nucleophilic groups replacing the phenylurea moiety.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[3,5-dimethyl-1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-phenylurea: Similar structure with a chlorine atom instead of a methyl group on the benzyl ring.

    N-[3,5-dimethyl-1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N’-phenylurea: Similar structure with a methoxy group instead of a methyl group on the benzyl ring.

    N-[3,5-dimethyl-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N’-phenylurea: Similar structure with a fluorine atom instead of a methyl group on the benzyl ring.

Uniqueness

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-phenylurea is unique due to the specific combination of substituents on the pyrazole and benzyl rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-14-9-11-17(12-10-14)13-24-16(3)19(15(2)23-24)22-20(25)21-18-7-5-4-6-8-18/h4-12H,13H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAYTINOOHQCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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